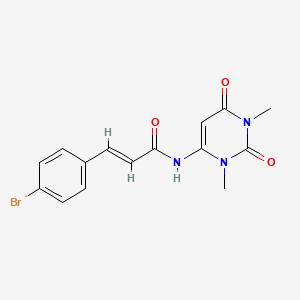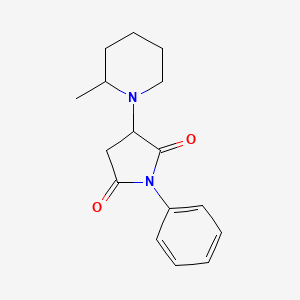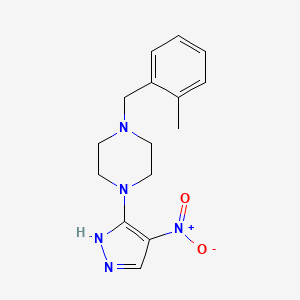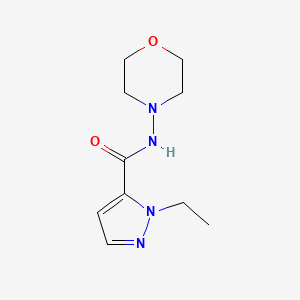![molecular formula C19H19F2N5O2 B10898880 N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10898880.png)
N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoromethoxyphenyl group: This step may involve a substitution reaction where the difluoromethoxyphenyl group is introduced onto the pyrazolopyridine core.
Formation of the hydrazide: This involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE include other pyrazolopyridine derivatives with different substituents. Examples include:
- Compounds with different alkyl or aryl groups on the pyrazolopyridine core.
- Derivatives with different functional groups such as halogens, nitro groups, or alkoxy groups.
Uniqueness
The uniqueness of N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H19F2N5O2 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19F2N5O2/c1-10-9-15(16-12(3)25-26(4)17(16)22-10)18(27)24-23-11(2)13-5-7-14(8-6-13)28-19(20)21/h5-9,19H,1-4H3,(H,24,27)/b23-11+ |
Clave InChI |
VJRCTSYIOGCUGU-FOKLQQMPSA-N |
SMILES isomérico |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC(F)F |
SMILES canónico |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{(1E)-1-[2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)pyridine-4-carboxamide](/img/structure/B10898805.png)


![4-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898815.png)
methanone](/img/structure/B10898829.png)
![(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10898832.png)
![1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10898840.png)

![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898849.png)
![N-benzyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B10898852.png)
![N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898859.png)
![N-(4-chlorobenzyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898868.png)
![6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10898870.png)

